H-Pro-his-leu-OH, a tripeptide composed of the amino acids proline, histidine, and leucine, has garnered attention in biochemical research due to its structural properties and potential applications in various scientific fields. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound is synthesized through solid-phase peptide synthesis methods, which allow for the efficient assembly of peptides by sequentially adding protected amino acids. The use of solid supports facilitates purification and yield optimization.
H-Pro-his-leu-OH is classified as a tripeptide. Tripeptides are short chains of amino acids linked by peptide bonds, which are formed through condensation reactions between the amino group of one amino acid and the carboxyl group of another.
The synthesis of H-Pro-his-leu-OH typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels.
The molecular structure of H-Pro-his-leu-OH features a backbone formed by peptide bonds linking proline, histidine, and leucine. The specific arrangement of these amino acids contributes to its unique properties and biological activity.
H-Pro-his-leu-OH can undergo various chemical reactions typical for peptides:
Technical details involve monitoring reaction kinetics and optimizing conditions for desired outcomes.
The mechanism of action for H-Pro-his-leu-OH primarily involves its interaction with biological receptors or enzymes. Upon binding to specific targets, it may modulate physiological responses such as hormonal signaling or immune responses.
Studies have shown that peptides like H-Pro-his-leu-OH can influence cellular pathways by acting as agonists or antagonists at receptor sites. Quantitative data from binding assays can provide insights into its efficacy and potency.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization.
H-Pro-his-leu-OH has several applications in scientific research:
Synthesizing H-Pro-His-Leu-OH requires precise strategies to address challenges in regioselectivity and steric hindrance. The proline N-terminal residue imposes conformational constraints due to its cyclic structure, while the histidine side chain necessitates protection to prevent metal coordination or undesired nucleophilic reactions. Leucine’s hydrophobic side chain further complicates solubility during coupling steps. Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is optimal: The Fmoc group on Pro is removed with piperidine, followed by coupling of His(Trt) to preserve imidazole functionality. Final Leu attachment employs carbodiimide activators (e.g., DIC) with N-hydroxybenzotriazole (HOBt) to minimize racemization [6] [8]. Solution-phase synthesis remains viable for small-scale production via fragment condensation—e.g., coupling Z-Pro-His-OH with H-Leu-OtBu, followed by global deprotection [8].
Table 1: Protecting Group Strategy for H-Pro-His-Leu-OH
Residue | Protecting Group | Function | Cleavage Condition |
---|---|---|---|
Pro (Nα) | Fmoc | Prevents polymerization | Piperidine (20% DMF) |
His (imidazole) | Trt or Pmc | Blocks metal coordination | TFA (for Trt); TFA/scavengers (for Pmc) |
Leu (C-terminal) | Wang resin linkage | Solid support anchor | TFA cleavage cocktail |
His (Nα) | Boc | Temporary protection | Mild acid (solution-phase) |
Molecular dynamics (MD) simulations reveal that H-Pro-His-Leu-OH adopts β-turn or polyproline II (PPII) helical conformations, driven by proline’s ring puckering and trans-amide bond preference. His57 rotameric states (t60 or t-160) influence hydrogen-bonding networks, particularly with Leu’s backbone carbonyl. Simulations in explicit solvent (e.g., TIP3P water) show that the His imidazole stabilizes compact structures via O=C(Leu)–H–Nδ1(His) interactions, with distance fluctuations averaging 2.8–3.2 Å—consistent with electron transfer quenching observed in similar peptides [4] [7]. Free energy landscapes (FELs) derived from umbrella sampling highlight a 5.2 kcal/mol barrier for cis/trans proline isomerization, explaining slow conformational interconversion at 298 K. His protonation (δ vs. ε) further shifts conformational equilibria, with monoprotonated states favoring catalytically active rotamers [1] [7].
Table 2: Key Conformational Metrics from Computational Analysis
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Pro cis/trans barrier | 5.2 kcal/mol | Umbrella sampling (MD) | Slow isomerization kinetics |
His–Leu H-bond distance | 2.8–3.2 Å | QM/MM optimization | Stabilizes turn motifs |
Dominant Pro ring pucker | Endo (Cγ-exo) | DFT (B3LYP/6-31G*) | Enhanced substrate binding |
His rotamer population | t60 > t-160 (7:3 ratio) | Metadynamics | Dictates solvent accessibility |
Solid-phase synthesis leverages Fmoc-Pro-Wang resin for anchored C-terminal elongation. After Fmoc deprotection, HBTU-activated Fmoc-Leu-OH is coupled (≥99% yield, monitored by Kaiser test), followed by Fmoc-His(Pbf)-OH. Final TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) releases the crude peptide, with RP-HPLC purification achieving >98% purity. Advantages include automation compatibility and minimal purification intermediates [6] [8].
Solution-phase synthesis employs stepwise Boc protection: Boc-Pro-OH is coupled to H-His(Boc)-OMe using DCC/HOBt, yielding Boc-Pro-His(Boc)-OMe. Saponification and EDC-mediated coupling to H-Leu-OBzl precede global deprotection via hydrogenolysis. While suitable for gram-scale production (78% overall yield), this method requires extensive intermediate purification, increasing racemization risks at His Cα [8] [3].
Table 3: Synthesis Methodology Comparison
Criterion | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <0.5 mmol | >5 mmol |
Average step yield | >99% | 85–90% |
Racemization risk | Low (DIC/HOBt activation) | Moderate (EDC without additives) |
Purification complexity | Single RP-HPLC step | Multiple recrystallizations |
Automation compatibility | Yes | No |
H-Pro-His-Leu-OH serves as a scaffold for site-specific modifications:
These modifications enable applications in targeted drug delivery (e.g., RGD-peptide hybrids) and enzyme substrate profiling without altering the core sequence’s conformational stability [2] [9].
Table 4: Functional Modifications and Applications
Modification Site | Chemistry | Functional Handle | Application |
---|---|---|---|
Pro C4 | Mitsunobu/azidation | Azide | Bioorthogonal ligation |
His imidazole | Regioselective alkylation | Fluorescein | FRET probes |
Leu C-terminal | Hydrazide formation | Acylhydrazide | Chemoselective conjugation |
Backbone | N-methylation | N-Me-Leu | Protease resistance |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0